molecular formula C16H10O4 B2377386 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione CAS No. 1023509-67-2

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione

Cat. No.: B2377386
CAS No.: 1023509-67-2
M. Wt: 266.252
InChI Key: XQQGGKTZSNMUKW-UHFFFAOYSA-N
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Description

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatility and have been extensively studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes an indane-1,3-dione core with a 2,5-dihydroxyphenyl group attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 2,5-dihydroxybenzaldehyde. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the indane-1,3-dione core can act as an electron acceptor, facilitating interactions with electron donors in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione is unique due to the presence of both hydroxyl groups and the indane-1,3-dione core.

Properties

IUPAC Name

2-[(2,5-dihydroxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGGKTZSNMUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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